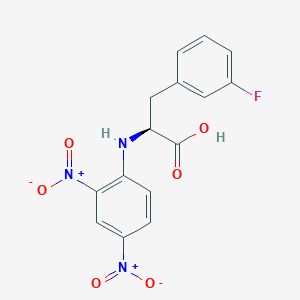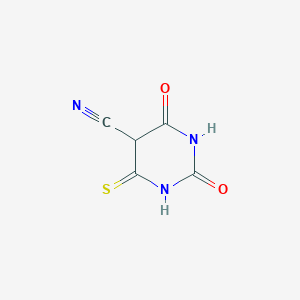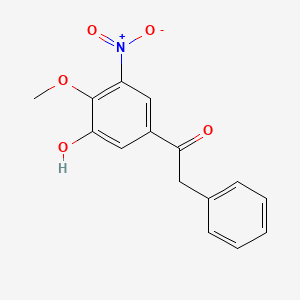
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one is an organic compound with a complex structure that includes hydroxy, methoxy, and nitro functional groups attached to a phenyl ring, along with a phenylethanone moiety
Métodos De Preparación
The synthesis of 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Hydroxylation: Introduction of a hydroxy group.
Formation of the phenylethanone moiety: This can be achieved through Friedel-Crafts acylation or other suitable methods.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide .
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include:
1-(3-Hydroxy-4-methoxyphenyl)-2-phenylethan-1-one: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
1-(3-Hydroxy-5-nitrophenyl)-2-phenylethan-1-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
1-(4-Methoxy-5-nitrophenyl)-2-phenylethan-1-one: The position of the hydroxy group is different, which can influence its chemical properties and biological interactions
These comparisons highlight the unique combination of functional groups in 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
473789-93-4 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
1-(3-hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H13NO5/c1-21-15-12(16(19)20)8-11(9-14(15)18)13(17)7-10-5-3-2-4-6-10/h2-6,8-9,18H,7H2,1H3 |
Clave InChI |
YLFVPDGRBSJCLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1O)C(=O)CC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



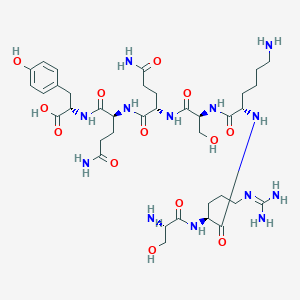
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)

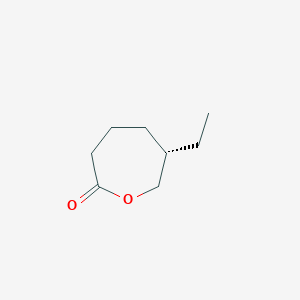
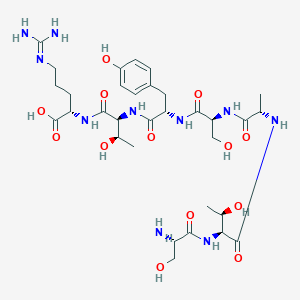
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

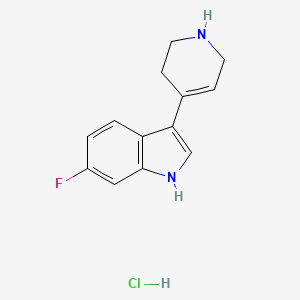
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
